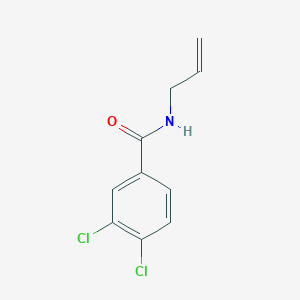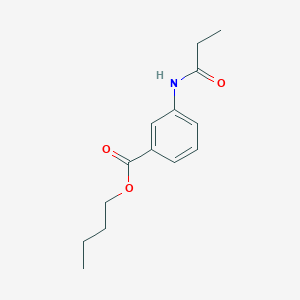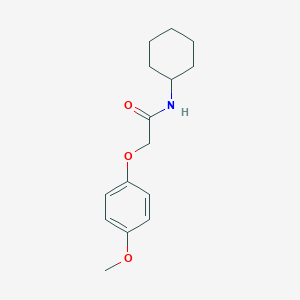
N-(2-chlorophenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-propoxybenzamide, commonly known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
CPPB acts as a selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of glutamate to N-(2-chlorophenyl)-2-propoxybenzamide results in the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. CPPB binds to the allosteric site of N-(2-chlorophenyl)-2-propoxybenzamide and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that CPPB can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. It has been shown to have anti-inflammatory and neuroprotective effects, and can also modulate the activity of various intracellular signaling pathways. CPPB has also been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPPB is a highly selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide and has been extensively studied for its potential therapeutic applications. It has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, CPPB is a relatively new compound and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
CPPB has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further studies are needed to establish its safety and efficacy in human clinical trials. Future research should also focus on optimizing the synthesis method and developing new analogs with improved pharmacokinetic properties. Additionally, the role of N-(2-chlorophenyl)-2-propoxybenzamide in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of CPPB.
Synthesemethoden
The synthesis of CPPB involves the reaction of 2-chloroaniline with propyl 4-formylbenzoate in the presence of a palladium catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form CPPB. The synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that CPPB can modulate the activity of N-(2-chlorophenyl)-2-propoxybenzamide, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPPB has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
XTYWXHSIBJLPAH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)










